Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride
Description
Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride (CAS: 1909347-78-9) is a halogenated benzoate ester derivative with a molecular formula of C₈H₈BrClFNO₂ and a molecular weight of 284.51 g/mol . The compound features a methyl ester group, an amino substituent at the 3-position, bromine at the 4-position, and fluorine at the 5-position on the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is currently in high demand but temporarily out of stock, reflecting its utility in research and development .
Properties
IUPAC Name |
methyl 3-amino-4-bromo-5-fluorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2.ClH/c1-13-8(12)4-2-5(10)7(9)6(11)3-4;/h2-3H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXHZJZIKXAOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride typically involves the esterification of 3-amino-4-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups on the benzene ring can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions often involve the use of solvents such as dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under appropriate conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the substituents introduced.
Oxidation and Reduction: Products include nitrobenzoates or aminobenzoates.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary depending on the specific biological system being studied. The presence of amino, bromo, and fluoro groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The compound is compared below with two closely related analogues:
Reactivity and Functional Group Implications
- Amino Group: The presence of the 3-amino group in the target compound enables participation in condensation or acylation reactions, making it a versatile intermediate for synthesizing amides or heterocycles. This contrasts with Methyl 3-bromo-4-chloro-5-fluorobenzoate, which lacks an amino group and is less reactive toward nucleophilic substitution .
- Halogenation: The bromine and fluorine substituents in all three compounds contribute to electron-withdrawing effects, directing electrophilic substitution reactions. However, the chlorine in Methyl 3-bromo-4-chloro-5-fluorobenzoate may increase steric hindrance compared to the amino group .
- However, its discontinuation suggests challenges in stability or synthesis .
Biological Activity
Methyl 3-amino-4-bromo-5-fluorobenzoate hydrochloride is a halogenated aromatic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H8BrFNO2·HCl and a molecular weight of 248.05 g/mol. The compound features a benzene ring with an amino group, a bromine atom, and a fluorine atom at specific positions, which significantly influence its chemical reactivity and biological properties.
The biological activity of this compound primarily involves its interactions with various enzymes and receptors. The amino group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions modulate enzyme activity and receptor function, leading to diverse biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, affecting cellular pathways.
- Protein-Ligand Interactions : Its structure allows it to bind effectively with proteins, influencing their activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various studies:
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Antibacterial Activity : It has shown promising results against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. In one study, the minimum inhibitory concentration (MIC) values were recorded as follows:
Bacterial Strain MIC (µg/mL) E. coli WT 0.008 K. pneumoniae WT 0.03 P. aeruginosa WT 0.125 - Potential Therapeutic Applications : The compound is being explored for its potential in drug development due to its unique reactivity profile and ability to stabilize enzyme structures, which is crucial for developing treatments for various diseases .
Case Study 1: Antibacterial Efficacy
A study investigated the efficacy of this compound against engineered strains of Pseudomonas aeruginosa. The results indicated that the compound had an MIC value significantly lower than traditional fluoroquinolones like ciprofloxacin, suggesting enhanced potency against resistant strains .
Case Study 2: Enzyme Interaction
In another study focusing on topoisomerase inhibition, the compound was found to inhibit bacterial gyrase with an IC50 value comparable to other known inhibitors. This suggests its potential as a lead compound in antibiotic development targeting resistant bacterial strains .
Research Findings
Recent findings highlight the compound's dual role in both antibacterial activity and potential therapeutic applications:
- Binding Affinity : Research shows that this compound can form stable complexes with target proteins, enhancing its efficacy as a pharmacological agent .
- Comparative Analysis : Compared to similar compounds, this derivative exhibits superior biological activity due to its unique substituent arrangement, which influences its binding characteristics and reactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
